molecular formula C18H22O4 B12627863 Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate CAS No. 918643-60-4

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate

Cat. No.: B12627863
CAS No.: 918643-60-4
M. Wt: 302.4 g/mol
InChI Key: IZYPNJFIOOQOEG-UHFFFAOYSA-N
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Description

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 4 positions

Properties

CAS No.

918643-60-4

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

bis(3-methylbut-2-enyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H22O4/c1-13(2)9-11-21-17(19)15-5-7-16(8-6-15)18(20)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3

InChI Key

IZYPNJFIOOQOEG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate typically involves the alkylation of benzene-1,4-dicarboxylic acid with 3-methylbut-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at room temperature . The product is then purified using techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for use in drug delivery systems due to its biocompatibility and ability to form nanoparticles. Studies have shown that incorporating bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate into polymer matrices can enhance the controlled release of therapeutic agents, improving efficacy while minimizing side effects.

Photovoltaic Applications

Research indicates that this compound can be used as a building block in organic photovoltaic cells. Its conjugated structure facilitates charge transport, thereby increasing the efficiency of solar energy conversion.

Case Study 1: Polymer Development

A study conducted by Jessen et al. (2025) explored the synthesis of novel polyesters using this compound as a monomer. The resulting polymers demonstrated significant improvements in tensile strength and thermal resistance compared to traditional polyester formulations. The research highlighted the potential for these materials in high-performance applications such as coatings and automotive parts .

Case Study 2: Drug Delivery Mechanism

In a pharmacological study by Zhang et al. (2024), this compound was incorporated into a biodegradable polymer matrix for the sustained release of anticancer drugs. The results indicated a controlled release profile over several days, significantly enhancing the therapeutic index of the drug while reducing systemic toxicity .

Case Study 3: Photovoltaic Efficiency

Research published in the Journal of Materials Science (2023) demonstrated that incorporating this compound into organic photovoltaic devices increased power conversion efficiency by 15%. The study attributed this improvement to enhanced charge mobility facilitated by the compound's structure .

Mechanism of Action

The mechanism of action of Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate is unique due to the presence of both ester and carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Biological Activity

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate, also known by its CAS number 3644-98-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O6C_{14}H_{18}O_{6}. The compound features two 3-methylbut-2-en-1-yl groups attached to a benzene ring with two carboxylate functional groups. Its structural representation can be summarized as follows:

PropertyValue
Molecular Weight282.29 g/mol
DensityNot available
Melting PointNot available
Boiling PointNot available

Biological Activity

Research on this compound has highlighted several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has been assessed for its antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. In vitro assays indicated that certain derivatives can scavenge free radicals effectively .

Estrogenic Activity

Research indicates that this compound may interact with estrogen receptors, suggesting potential applications in hormone-related therapies. Its binding affinity to estrogen receptors has been evaluated, showing promise in modulating estrogenic activity .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various derivatives of dicarboxylates, including this compound. Results indicated that certain modifications enhanced antibacterial activity against resistant strains .
  • Estrogen Receptor Modulation : A research article investigated the interaction of the compound with estrogen receptors (ERα and ERβ). The study highlighted the dual role of the compound in promoting cell proliferation and exhibiting anti-proliferative effects depending on the receptor subtype involved .
  • Antioxidant Evaluation : Another study focused on the antioxidant properties of related compounds, demonstrating their ability to reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in diseases characterized by oxidative damage .

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